molecular formula C9H7BrN2O2 B13926115 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione

8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione

Katalognummer: B13926115
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: BPULPJGVMIEAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione typically involves the bromination of 6-methyl-2,4(1H,3H)-quinazolinedione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines.

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Wirkmechanismus

The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism for 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione would depend on its specific biological activity, which might include inhibition of certain enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-2,4(1H,3H)-quinazolinedione: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    8-Chloro-6-methyl-2,4(1H,3H)-quinazolinedione: Similar structure with chlorine instead of bromine, which may affect its chemical properties and applications.

Uniqueness

The presence of the bromine atom in 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione can significantly influence its reactivity and interaction with biological targets, making it unique compared to its non-brominated or differently halogenated counterparts.

Eigenschaften

Molekularformel

C9H7BrN2O2

Molekulargewicht

255.07 g/mol

IUPAC-Name

8-bromo-6-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14)

InChI-Schlüssel

BPULPJGVMIEAGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.